molecular formula C24H42N4O2S B406945 8-(dodecylsulfanyl)-7-hexyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 329705-16-0

8-(dodecylsulfanyl)-7-hexyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B406945
CAS No.: 329705-16-0
M. Wt: 450.7g/mol
InChI Key: NFIYBHPFOZYAKV-UHFFFAOYSA-N
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Description

8-(dodecylsulfanyl)-7-hexyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the purine family. This compound is characterized by its unique structure, which includes a dodecylsulfanyl group, a hexyl chain, and a methyl group attached to a purine core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(dodecylsulfanyl)-7-hexyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the alkylation of a purine derivative with a dodecylsulfanyl group, followed by the introduction of a hexyl chain and a methyl group. The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and organic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the scalability of the process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

8-(dodecylsulfanyl)-7-hexyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the purine core or the attached alkyl chains.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups to the purine core.

Scientific Research Applications

8-(dodecylsulfanyl)-7-hexyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: It can be used in the formulation of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 8-(dodecylsulfanyl)-7-hexyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can affect various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    8-(dodecylsulfanyl)-7-hexyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione: shares similarities with other purine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and biological activities. The presence of both dodecylsulfanyl and hexyl chains, along with the purine core, makes it a versatile compound for various applications.

Properties

IUPAC Name

8-dodecylsulfanyl-7-hexyl-3-methylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H42N4O2S/c1-4-6-8-10-11-12-13-14-15-17-19-31-24-25-21-20(22(29)26-23(30)27(21)3)28(24)18-16-9-7-5-2/h4-19H2,1-3H3,(H,26,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFIYBHPFOZYAKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCSC1=NC2=C(N1CCCCCC)C(=O)NC(=O)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H42N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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